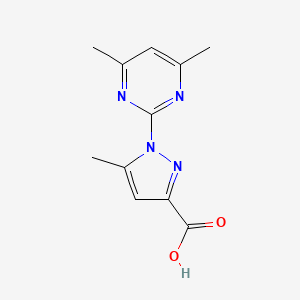

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-6-4-7(2)13-11(12-6)15-8(3)5-9(14-15)10(16)17/h4-5H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTWWBOASFVOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640502 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926016-42-4 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Formation and Carboxylation

One reported approach to pyrazole-3-carboxylic acid derivatives involves the condensation of substituted hydrazines with β-diketones or α,β-unsaturated esters, followed by hydrolysis to introduce the carboxylic acid group. For example, hydrazine derivatives react with 3-butyne-2-ketone or similar ketones under catalysis to form substituted pyrazoles, which are then hydrolyzed to the corresponding carboxylic acids. However, some methods use hazardous reagents such as ethyl diazoacetate and toxic 3-butyne-2-ketone, along with transition metal catalysts (e.g., InCl3), which generate industrial waste and complicate scale-up.

Hydrolysis and Purification

Hydrolysis of pyrazole esters to the corresponding carboxylic acid is a critical step. Industrially, this step can be challenging due to the high water solubility of the hydrolyzed product, making extraction and isolation difficult. Methods reported include aqueous hydrolysis followed by acidification to precipitate the product. However, yields can be low (around 26%) and the process may require large solvent volumes and complex purification steps.

Industrial-Scale Considerations

- Solvent Use and Waste : Industrial synthesis aims to minimize toxic solvents and reagents. Some patented processes avoid explosive or highly toxic reagents and use milder conditions to reduce environmental impact.

- Yield Optimization : Modifications in catalyst choice, reaction temperature, and reagent stoichiometry have been explored to improve yield and purity.

- Separation Techniques : Crude products often require recrystallization from aqueous ethanol or methanol solutions to achieve high purity (above 99% by HPLC), with yields ranging from 75% to 80% in analogous pyrazole carboxylic acid syntheses.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Starting Materials | Substituted hydrazines, β-diketones or esters | Pyrimidine derivatives introduced via substitution or coupling |

| Catalysts | InCl3, acid-binding agents, potassium iodide | Transition metal catalysts generate waste; alternatives preferred for scale-up |

| Reaction Temperature | Low to moderate (e.g., -30°C to 85°C) | Controlled addition of reagents to avoid side reactions |

| Hydrolysis Conditions | Aqueous alkali treatment followed by acidification | Hydrolysis yields water-soluble intermediates; acidification precipitates product |

| Purification | Recrystallization from aqueous ethanol/methanol | Achieves >99% purity; yield 75-80% in related pyrazole carboxylic acids |

| Yield | ~26% (early methods) to ~75-80% (optimized) | Yield depends on purification efficiency and reaction optimization |

| Environmental Considerations | Avoidance of explosive/toxic reagents | Reduction of industrial sewage and solvent use is critical |

Research Findings and Optimization

- Recent patents highlight the challenges in isolating pyrazole-3-carboxylic acids due to solubility issues and propose improved hydrolysis and purification protocols to enhance yield and scalability.

- Alternative synthetic routes avoid hazardous reagents and employ milder catalysts and solvents, aligning with green chemistry principles.

- Structural confirmation of intermediates and final products is routinely performed using NMR spectroscopy (including HMBC and NOESY experiments), ensuring regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine and pyrazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: N-oxides of the pyrimidine and pyrazole rings.

Reduction: Alcohols, aldehydes, and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. This property could be useful in developing treatments for chronic inflammatory diseases .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it a potential candidate for developing new pesticides. Its ability to interact with specific biological targets in pests can lead to the design of effective agrochemicals that minimize environmental impact while maximizing efficacy against harmful species .

Herbicide Activity

In addition to insecticidal properties, there is ongoing research into its herbicidal activity. Preliminary studies suggest that it may inhibit the growth of certain weed species, providing a dual-functionality in agricultural applications .

Material Science

Polymer Chemistry

In material science, this compound is being explored as a building block for novel polymers. Its unique chemical structure can enhance the thermal and mechanical properties of polymeric materials, making them suitable for advanced applications in electronics and coatings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects . The pathways involved include inhibition of kinase activity and disruption of cellular signaling processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole-3-Carboxylic Acid Derivatives

Notes:

- *Calculated molecular weight based on formula.

- The pyrimidine-substituted compound exhibits the highest molecular weight and complexity, likely influencing solubility and crystallinity .

- Fluorinated derivatives (e.g., difluoromethyl) prioritize lipophilicity and bioavailability, contrasting with the polar carboxylic acid group in the target compound .

Physicochemical Properties

Table 2: Key Physical Properties

Notes:

- The target compound’s solubility is likely reduced compared to simpler analogues due to aromatic stacking interactions from the pyrimidine ring .

- High purity (>95%) is typical for commercial pyrazole derivatives, as seen in catalog data .

Hydrogen Bonding and Crystal Engineering

The carboxylic acid group enables robust hydrogen-bonding networks. For example:

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid, a compound with the chemical formula C11H12N4O2 and a molecular weight of 232.24 g/mol, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antibacterial, and cytotoxic effects, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Chemical Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 24251917 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study investigating various pyrazole compounds, it was found that derivatives similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antibacterial Activity

The compound has also been tested for its antibacterial properties. A comparative study of various pyrazole derivatives indicated that compounds with similar structures exhibited activity against common bacterial strains such as E. coli and S. aureus. Notably, the presence of specific substituents on the pyrazole ring was crucial for enhancing antibacterial efficacy .

Cytotoxic Effects

Cytotoxicity studies have revealed that several pyrazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported that compounds derived from the pyrazole scaffold showed promising cytotoxic effects against HeLa and MCF-7 cell lines with IC50 values in the micromolar range .

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using a carrageenan-induced edema model in rats. Among the tested compounds, one derivative demonstrated comparable efficacy to indomethacin, a known anti-inflammatory drug .

Case Study 2: Antibacterial Screening

A group of novel pyrazole derivatives were screened against multiple bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, particularly those containing an aliphatic amide pharmacophore which enhanced their interaction with bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies indicate:

- Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring increases biological activity.

- Pyrazole Ring Modifications : Alterations in the pyrazole ring can significantly affect the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

- Methodology : Synthesis typically involves condensation of pyrimidine and pyrazole precursors. For example, 2-hydrazino-4,6-dimethylpyrimidine can react with diketones or aldehydes under acidic conditions (e.g., ethanol/AcOH) to form pyrazole intermediates . Intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm regiochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weights .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : -NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.6 ppm; pyrimidine protons at δ 6.8–7.2 ppm). -NMR confirms carbonyl (C=O) and aromatic carbons .

- IR : Stretching vibrations for carboxylic acid (2500–3300 cm) and pyrimidine rings (1600–1500 cm) .

- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving ambiguities in tautomeric forms .

Q. How is the purity of the compound assessed during synthesis?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity. Thin-layer chromatography (TLC, silica gel) with UV detection tracks reaction progress. Melting point analysis (e.g., 150–152°C) ensures consistency with literature .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding interactions in crystalline forms of this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding networks. Graph-set analysis (as per Etter’s rules) classifies interactions (e.g., motifs for carboxylic acid dimers). ORTEP-3 visualizes molecular packing and validates predicted H-bond geometries .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Disorder modeling : PART instructions in SHELXL refine split positions for flexible substituents (e.g., methyl groups).

- Validation tools : CheckCIF/PLATON identifies outliers in bond angles or thermal parameters .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodology :

- Catalyst screening : Pd(PPh) enhances Suzuki couplings for aryl-substituted derivatives .

- Solvent optimization : Replace ethanol with DMF to improve solubility of hydrophobic intermediates.

- Purification : Acid-base extraction isolates the carboxylic acid (pH 2–3) from ester byproducts. Recrystallization in ethanol/water mixtures improves purity .

Q. What bioactivity studies are relevant for this compound, and how are structure-activity relationships (SAR) analyzed?

- Methodology :

- Enzyme inhibition : Assay against kinases (e.g., CDK/cyclin) using ATP-competitive binding studies. IC values are derived from dose-response curves.

- SAR : Modify substituents (e.g., replacing methyl with trifluoromethyl) and compare activity. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.